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Abstract
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme in cellular metabolism, specifically

in the mitochondrial beta-oxidation of long-chain fatty acids. Its proper subcellular localization is

paramount for its function, and dysregulation is associated with several metabolic disorders.

This technical guide provides a comprehensive overview of the subcellular localization of CPT2
across various cell types, presenting available data, detailing experimental methodologies for

its study, and visualizing associated pathways and workflows. The primary and well-established

localization of CPT2 is the inner mitochondrial membrane. However, emerging evidence and

database annotations suggest potential secondary localizations, including the nucleus and

peroxisomes, warranting further investigation.

Primary and Putative Subcellular Localization of
CPT2
The canonical role of CPT2 in fatty acid oxidation firmly places it within the mitochondria.

However, high-throughput studies and predictive models have suggested its presence in other

cellular compartments.

Table 1: Summary of CPT2 Subcellular Localization Data
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Subcellular
Compartment

Evidence Type
Cell/Tissue
Types Noted

Confidence
Level

Citation(s)

Inner

Mitochondrial

Membrane

Experimental

(Biochemical

assays, Western

Blot of fractions,

Immunoelectron

microscopy)

Liver, Muscle,

Fibroblasts,

Kidney, Brain

(Astrocytes),

various cell lines

High [1][2][3]

Mitochondrial

Matrix

Functional

Inference,

Experimental

Ubiquitous High [1][2]

Nucleoplasm

Experimental

(Immunofluoresc

ence)

U-2 OS, A-431,

U-251 MG cell

lines

Uncertain [4][5]

Nucleoli

Experimental

(Immunofluoresc

ence)

U-2 OS, A-431,

U-251 MG cell

lines

Uncertain [4]

Peroxisomes
Text Mining,

Prediction
Not specified Low [6]

Lipid Droplets Text Mining Not specified Low [6]

Cell-Type Specific Expression and Localization of
CPT2
The expression and, consequently, the functional importance of CPT2 can vary significantly

between different cell types, reflecting their metabolic needs.

Table 2: CPT2 Expression and Localization in Different Cell Types
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Cell Type
Primary
Localization

Expression Level
Notes

Citation(s)

Hepatocytes (Liver)
Inner Mitochondrial

Membrane

High expression,

crucial for fasting

metabolism and

ketogenesis.

[3][7][8]

Myocytes (Skeletal

Muscle)

Inner Mitochondrial

Membrane

High expression,

essential for energy

production during

prolonged exercise.

[8][9][10]

Cardiomyocytes

(Heart)

Inner Mitochondrial

Membrane

Very high expression,

as fatty acids are a

primary fuel source for

the heart.

[7]

Astrocytes (Brain)
Inner Mitochondrial

Membrane
Expresses CPT2. [11]

Neurons (Brain)
Not Detected/Very

Low

Neurons are not

reported to express

significant levels of

CPT2.

[11]

Kidney Tubular Cells
Inner Mitochondrial

Membrane

CPT2 is present and

its deficiency can lead

to kidney injury.

[12][13]

Fibroblasts
Inner Mitochondrial

Membrane

Commonly used for in

vitro studies of CPT2

deficiency.

[1]

Lymphoblasts
Inner Mitochondrial

Membrane

Used for enzymatic

assays in diagnosing

CPT2 deficiency.

[1]

Signaling Pathways and Experimental Workflows
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The Carnitine Shuttle: The Primary Pathway Involving
CPT2
CPT2 is a key component of the carnitine shuttle, a metabolic pathway responsible for the

transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-

oxidation.
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Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow for Determining CPT2
Subcellular Localization
The following diagram outlines a typical experimental workflow to investigate the subcellular

localization of a protein like CPT2.
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Caption: Workflow for Investigating Protein Subcellular Localization.

Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
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This protocol is a generalized procedure for separating major organelles from cultured cells or

soft tissues. Optimization may be required for specific cell types.

Materials:

Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA,

protease inhibitors)

Dounce homogenizer or similar mechanical disruption device

Refrigerated centrifuge

Microcentrifuge tubes

Procedure:

Cell/Tissue Preparation: Harvest cultured cells by centrifugation or finely mince fresh tissue

on ice. Wash the pellet/tissue with ice-cold PBS.

Homogenization: Resuspend the cell pellet or minced tissue in 5-10 volumes of ice-cold

homogenization buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle

(10-20 strokes), followed by a tight-fitting pestle (10-20 strokes) on ice. Monitor cell lysis

under a microscope.

Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for

10 minutes at 4°C. The pellet contains the nuclear fraction.

Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and

transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20

minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the mitochondrial

spin to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet

contains the microsomal fraction, and the supernatant is the cytosolic fraction.

Fraction Purity Analysis: Resuspend each pellet in a suitable lysis buffer. Determine the

protein concentration of each fraction and analyze by Western blotting using antibodies
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against CPT2 and specific markers for each organelle to assess purity (e.g., Histone H3 for

nucleus, COX IV for mitochondria, Calnexin for ER/microsomes, and GAPDH for cytosol).

[14][15][16]

Immunofluorescence Staining for CPT2
This protocol provides a general framework for visualizing CPT2 in cultured cells.

Materials:

Cells grown on glass coverslips

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

Primary antibody against CPT2

Fluorophore-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Mitochondrial marker (e.g., MitoTracker dye or antibody against a mitochondrial protein like

COX IV)

Antifade mounting medium

Procedure:

Cell Preparation: Grow cells to 50-70% confluency on sterile glass coverslips.

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20

minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS. If the target is intracellular,

permeabilize the cells with Permeabilization Buffer for 10 minutes.[17]

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by

incubating in Blocking Buffer for 30-60 minutes at room temperature.

Primary Antibody Incubation: Dilute the primary anti-CPT2 antibody in Blocking Buffer to its

optimal concentration (typically 1-10 µg/mL, requires titration). Incubate the coverslips with

the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a

humidified chamber.[18]

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-

conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the

secondary antibody solution for 1 hour at room temperature, protected from light.[18]

Counterstaining (Optional): Wash the cells three times with PBS. If desired, incubate with a

mitochondrial marker according to the manufacturer's instructions and a nuclear counterstain

like DAPI for 5-10 minutes.

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips

onto glass slides using an antifade mounting medium. Image the slides using a confocal

microscope.

Discussion and Future Directions
The subcellular localization of CPT2 is predominantly and indisputably mitochondrial,

specifically at the inner mitochondrial membrane, where it facilitates the entry of long-chain

fatty acids into the matrix for beta-oxidation.[1][2] This is supported by extensive biochemical

and molecular evidence across a wide range of cell types, including those with high energy

demands like muscle and liver cells.[7][8][9][10]

The suggested localization of CPT2 to the nucleus, as indicated by immunofluorescence data

from the Human Protein Atlas, is intriguing but currently classified as uncertain.[4][5] This could

represent a novel, non-canonical function of CPT2, potentially related to lipid signaling or the

regulation of gene expression. However, this observation requires rigorous validation through

independent methods such as subcellular fractionation followed by Western blotting of highly

purified nuclear fractions, and co-localization studies with established nuclear markers.
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Similarly, the annotation of CPT2 in peroxisomes and lipid droplets in some databases is based

on predictive algorithms and text mining, lacking direct, robust experimental confirmation.[6]

While crosstalk between mitochondria and peroxisomes in fatty acid metabolism is well-known,

direct evidence of CPT2's presence and function in peroxisomes is needed. Co-localization

studies using immunofluorescence with peroxisomal markers would be a critical first step for

validation.[19][20]

The cell-type-specific expression patterns, particularly the presence of CPT2 in astrocytes but

not in neurons, highlight the diverse metabolic strategies employed by different cells within the

same tissue.[11] This has significant implications for understanding brain energy metabolism

and the potential role of fatty acid oxidation in neurological health and disease.

Future research should focus on:

Quantitative proteomics to determine the relative abundance of CPT2 in different subcellular

compartments across various cell types.

Validation of non-mitochondrial CPT2 localization using high-resolution microscopy and

biochemical fractionation with stringent purity controls.

Functional studies to elucidate the potential roles of CPT2 in the nucleus or other organelles,

should its presence there be confirmed.

Investigating the mechanisms that regulate the differential expression of CPT2 in various cell

types.

A deeper and more quantitative understanding of CPT2's subcellular distribution will provide

valuable insights into cellular metabolism and may reveal novel therapeutic targets for a range

of metabolic and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://compartments.jensenlab.org/Entity?figures=subcell_cell_%%&knowledge=10&textmining=10&predictions=10&type1=9606&type2=-22&id1=ENSP00000360541
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565744/
https://www.researchgate.net/figure/Peroxisomal-localization-validation-Shown-are-confocal-microscopic-images-of-leaf_fig1_257839206
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10447235/
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://www.benchchem.com/product/b12381789?utm_src=pdf-body
https://www.benchchem.com/product/b12381789?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf
[ncbi.nlm.nih.gov]

2. portlandpress.com [portlandpress.com]

3. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism
for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

4. Subcellular - CPT2 - The Human Protein Atlas [proteinatlas.org]

5. CPT2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

6. compartments.jensenlab.org [compartments.jensenlab.org]

7. Octanoate is differentially metabolized in liver and muscle and fails to rescue
cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

8. Normal muscle CPT1 and CPT2 activities in hepatic presentation patients with CPT1
deficiency in fibroblasts. Tissue specific isoforms of CPT1? - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and
Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC
[pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS
and cognition - PMC [pmc.ncbi.nlm.nih.gov]

12. Myopathic Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Rare Cause of Acute
Kidney Injury and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

13. Carnitine Palmitoyltransferase II (CPT2) Deficiency: An Overlooked and Elusive Cause of
Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

14. assaygenie.com [assaygenie.com]

15. researchgate.net [researchgate.net]

16. Subcellular Protein Fractionation | Thermo Fisher Scientific - AT [thermofisher.com]

17. docs.abcam.com [docs.abcam.com]

18. scbt.com [scbt.com]

19. Fluorescent co-localization of PTS1 and PTS2 and its application in analysis of the gene
function and the peroxisomal dynamic in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK1253/
https://www.ncbi.nlm.nih.gov/books/NBK1253/
https://portlandpress.com/biochemj/article/329/2/225/33432/Enrichment-of-carnitine-palmitoyltransferases-I
https://pmc.ncbi.nlm.nih.gov/articles/PMC10080702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10080702/
https://www.proteinatlas.org/ENSG00000157184-CPT2/subcellular
https://www.proteinatlas.org/ENSG00000157184-CPT2
https://compartments.jensenlab.org/Entity?figures=subcell_cell_%%&knowledge=10&textmining=10&predictions=10&type1=9606&type2=-22&id1=ENSP00000360541
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8082564/
https://pubmed.ncbi.nlm.nih.gov/2809620/
https://pubmed.ncbi.nlm.nih.gov/2809620/
https://pubmed.ncbi.nlm.nih.gov/2809620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680579/
https://www.mdpi.com/1420-3049/25/8/1784
https://pmc.ncbi.nlm.nih.gov/articles/PMC10447235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10447235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10625795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10625795/
https://pubmed.ncbi.nlm.nih.gov/39473663/
https://pubmed.ncbi.nlm.nih.gov/39473663/
https://www.assaygenie.com/subcellular-fractionation-protocol/
https://www.researchgate.net/publication/230893524_A_simple_protocol_for_the_subcellular_fractionation_of_skeletal_muscle_cells_and_tissue
https://www.thermofisher.com/at/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-application-notes/subcellular-protein-fractionation.html
https://docs.abcam.com/pdf/protocols/immunocytochemistry.pdf
https://www.scbt.com/resources/protocols/immunofluorescence-cell-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2565744/
https://www.researchgate.net/figure/Peroxisomal-localization-validation-Shown-are-confocal-microscopic-images-of-leaf_fig1_257839206
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Unraveling the Subcellular Landscape of CPT2: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381789#subcellular-localization-of-cpt2-in-
different-cell-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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